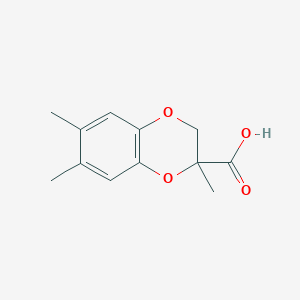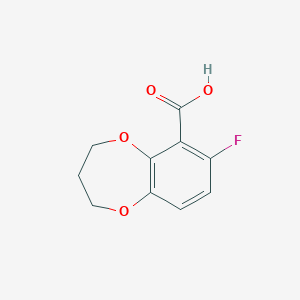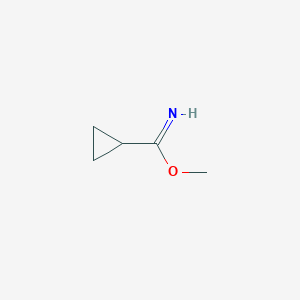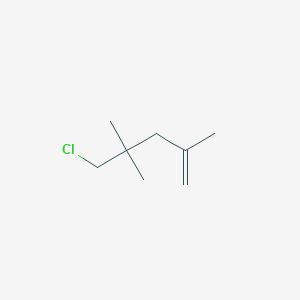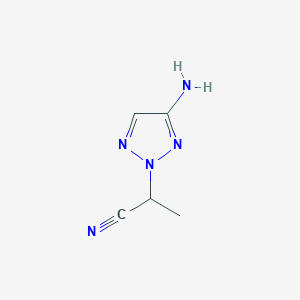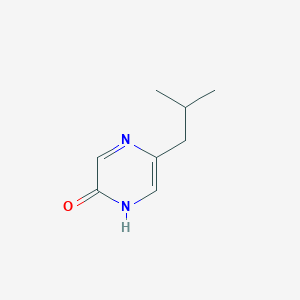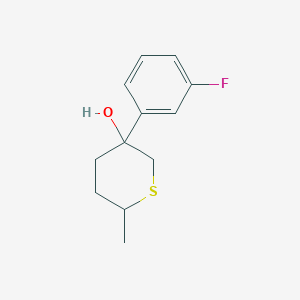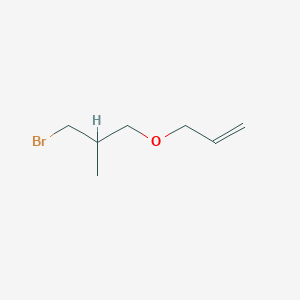![molecular formula C10H19NO2 B13174194 1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol](/img/structure/B13174194.png)
1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol is a chemical compound with the molecular formula C10H19NO2. It is used primarily for research purposes and has applications in various scientific fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol involves multiple steps. One common method includes the Michael addition reaction of nitromethane to diethyl maleate, followed by several steps to achieve the final product . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research settings. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for developing new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol: Similar in structure but with an ethan-1-ol group instead of a cyclobutan-1-ol group.
3-(Aminomethyl)tetrahydrofuran: Similar in structure but lacks the cyclobutan-1-ol group.
Uniqueness
1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research applications where specific interactions and reactions are desired .
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
1-[3-(aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO2/c1-8-4-10(12,5-8)9(6-11)2-3-13-7-9/h8,12H,2-7,11H2,1H3 |
Clave InChI |
OGQGMTNTEJFYEH-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1)(C2(CCOC2)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



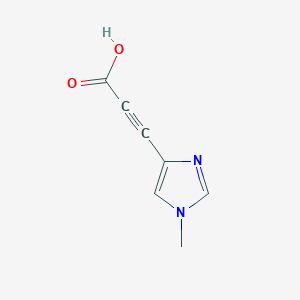
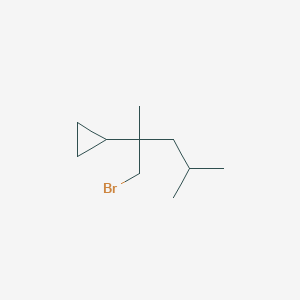
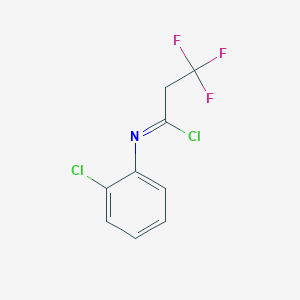

![3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13174148.png)
